molecular formula C27H22N4O6S B2498976 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-29-6

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2498976
CAS No.: 2034400-29-6
M. Wt: 530.56
InChI Key: XBHKRNORSCYONC-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core substituted with two distinct pharmacophores:

  • A benzo[d][1,3]dioxol-5-ylmethyl group, which is associated with anticonvulsant and neuroprotective properties in related analogs .
  • A 1,2,4-oxadiazole ring linked via a thioether to a 3,4-dimethoxyphenyl group, a motif known to enhance metabolic stability and receptor binding in medicinal chemistry .

Its synthesis likely involves multi-step reactions, including cyclization for the oxadiazole ring and nucleophilic substitution for the thioether linkage .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O6S/c1-33-20-10-8-17(12-22(20)34-2)25-29-24(37-30-25)14-38-27-28-19-6-4-3-5-18(19)26(32)31(27)13-16-7-9-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHKRNORSCYONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C26H20N4O4S2C_{26}H_{20}N_{4}O_{4}S_{2} with a molecular weight of approximately 516.59 g/mol . The structure includes a benzo[d][1,3]dioxole moiety, a quinazolinone core, and oxadiazole derivatives which are known for their biological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazolinone structure followed by the introduction of the benzo[d][1,3]dioxole and oxadiazole components. Specific synthetic routes may vary but often utilize methods such as condensation reactions and thiol chemistry to achieve the final product.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study reported that various derivatives showed IC50 values in low micromolar ranges against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
Doxorubicin (standard)HepG27.46

These results suggest that the synthesized compounds outperform conventional drugs like doxorubicin in specific contexts.

The anticancer mechanisms of these compounds have been attributed to multiple pathways:

  • EGFR Inhibition : The compounds inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Through annexin V-FITC assays, it was demonstrated that these compounds promote apoptosis in cancer cells by modulating Bcl-2 family proteins (Bax and Bcl-2).
  • Cell Cycle Arrest : Cell cycle analysis indicated that treated cells exhibit significant alterations in cell cycle progression, leading to growth inhibition.

Case Studies

A notable case study involved the evaluation of a related compound's effects on cancer cell lines. The study utilized various assays to assess cytotoxicity and found that the compound induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of quinazolinone compounds exhibit notable antimicrobial activity. For instance, compounds containing oxadiazole groups have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects . The presence of the benzo[d][1,3]dioxole moiety may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets.

Anticancer Potential

Several studies have highlighted the anticancer potential of quinazolinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have indicated that compounds with similar structures can effectively target cancer cells while sparing normal cells .

Anti-inflammatory Effects

Compounds featuring quinazolinone and oxadiazole structures are also known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Activity Study : A study on related quinazolinone derivatives demonstrated their effectiveness against both gram-positive and gram-negative bacteria using broth microdilution methods. Compounds with halogen substitutions exhibited enhanced antimicrobial activity .
  • Anticancer Research : A recent investigation into oxadiazole derivatives revealed their ability to induce apoptosis in various cancer cell lines. The study suggested that modifications to the substituents could optimize their anticancer efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Reported Activities Reference
Target Compound Quinazolin-4(3H)-one Benzo[d][1,3]dioxol-5-ylmethyl; 3,4-dimethoxyphenyl-oxadiazole-thioether Hypothesized neuroprotective*
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazolinone 4-Chlorophenyl; thioxo group Synthetic intermediate
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol; tert-butyl Anticonvulsant
(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Chloro-methoxyphenyl; benzyl Undisclosed
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones 1,2,4-Oxadiazole Aryl; thioxo Anticancer, antiviral

*Inferred from structural analogs.

Key Research Findings

Role of Substituents in Bioactivity

  • Benzo[d][1,3]dioxol-Containing Analogues: Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazole exhibit anticonvulsant activity, suggesting the benzo[d][1,3]dioxol moiety enhances blood-brain barrier penetration .
  • Oxadiazole Derivatives : 1,2,4-Oxadiazole rings improve metabolic stability and hydrogen-bonding capacity. For example, 3’-substituted oxadiazoles show antiviral activity (IC₅₀: 2.5–8.7 μM) and cytotoxicity against HeLa cells (IC₅₀: 9.3–14.8 μM) . The target compound’s 3,4-dimethoxyphenyl substitution may further optimize lipophilicity and target affinity.

Spectral and Computational Insights

  • NMR Analysis: Comparative NMR studies of quinazolinone derivatives (e.g., ) reveal that chemical shifts in regions corresponding to substituents (e.g., 29–36 ppm for aromatic protons) are critical for confirming structural integrity . The target compound’s 3,4-dimethoxyphenyl group would likely induce distinct shifts in these regions.
  • DFT-NMR Validation: For thioamide-containing analogs like 3a-(4-chlorophenyl)-1-thioxo-imidazoquinazolinone, DFT calculations corroborate experimental 13C NMR data (RMSE < 2 ppm), validating tautomeric forms . Similar methods could resolve ambiguities in the target compound’s thioether conformation.

Preparation Methods

Niementowski Cyclization

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 3,4-dihydro-4-oxoquinazoline. For example, heating 2-amino-N-methylbenzamide with formamide at 130°C yields N-methylquinazolin-4(3H)-one . This method is limited by the availability of substituted anthranilic acids.

Radical-Mediated Cyclization Using DMSO and H₂O₂

A modern approach involves reacting 2-aminobenzamide with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. Under radical conditions (140°C, 20 h), DMSO acts as a one-carbon synthon, enabling the formation of the quinazolinone ring (23–72% yield). For the target compound, 2-aminobenzamide substituted at the 3-position with a leaving group (e.g., bromide) would facilitate subsequent alkylation with the benzodioxole moiety.

Introduction of the Benzo[d]dioxol-5-ylmethyl Group

The 3-position of the quinazolinone requires attachment of a benzo[d]dioxol-5-ylmethyl group. This is achieved through nucleophilic substitution or Mitsunobu coupling:

Appel Reaction and Azide Substitution

Starting with (6-bromobenzo[d]dioxol-5-yl)methanol , the hydroxyl group is brominated using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (91% yield). The resulting bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in methanol to yield 5-(azidomethyl)-6-bromobenzo[d]dioxole . Reduction of the azide to an amine (via Staudinger reaction or catalytic hydrogenation) provides a primary amine for coupling.

Alkylation of Quinazolinone

The quinazolinone core, synthesized with a leaving group (e.g., bromide) at the 3-position, reacts with the benzodioxole-derived amine under basic conditions (K₂CO₃, DMF, 80°C). Alternatively, Mitsunobu conditions (DIAD, PPh₃) can couple the benzodioxole methanol directly to the quinazolinone nitrogen.

Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl Thioether

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives:

Formation of the Oxadiazole Ring

3,4-Dimethoxybenzoyl chloride reacts with hydroxylamine to form the corresponding amidoxime. Cyclization with ethyl 2-amino-2-thioxoacetate in acetic acid yields 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole . The chloromethyl group is substituted with thiourea to introduce a thiol (-SH), forming 5-(mercaptomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole .

Thioether Formation

The quinazolinone core, substituted with a leaving group (e.g., chloride) at the 2-position, undergoes nucleophilic substitution with the oxadiazole-derived thiol. Reaction in DMF with K₂CO₃ at 60°C affords the thioether linkage.

Final Coupling and Purification

The assembled components are purified via column chromatography (silica gel, ethyl acetate/petroleum ether). Key characterization data include:

  • ¹H NMR : Aromatic protons of quinazolinone (δ 7.2–8.1 ppm), benzodioxole methylene (δ 4.5–5.0 ppm), and oxadiazole methoxy groups (δ 3.8–4.0 ppm).
  • HRMS : Molecular ion peak matching the calculated mass.

Challenges and Optimization

  • Regioselectivity : Ensuring the oxadiazole cyclization occurs at the correct position requires precise stoichiometry and acid catalysis.
  • Thiol Stability : The mercapto intermediate is prone to oxidation; reactions must be conducted under inert atmosphere.
  • Yield Improvement : Microwave-assisted synthesis or flow chemistry could enhance efficiency in cyclization steps.

Q & A

Q. Key Optimization Parameters :

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time8–12 hours30–60 minutes
Yield45–60%70–85%
Purity ControlRecrystallization (ethanol)Column chromatography

Which spectroscopic and chromatographic techniques are critical for structural validation?

Basic Research Question

  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for quinazolinone, C-O-C for dimethoxyphenyl) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methylene bridge at δ 4.2–4.5 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.7–6.9 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC-PDA : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

How can contradictory NMR or crystallography data be resolved during structural elucidation?

Advanced Research Question

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing oxadiazole vs. quinazolinone protons) .
  • X-ray Crystallography : Provides absolute configuration validation but requires high-quality crystals (solvent: methanol/ethyl acetate mixtures) .
  • DFT Calculations : Predicts NMR chemical shifts and compares them with experimental data to identify discrepancies .

What strategies are recommended for designing biological activity assays targeting enzyme inhibition?

Advanced Research Question

  • In vitro assays :
    • Enzyme Targets : Cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) due to the compound’s oxadiazole and quinazolinone pharmacophores .
    • Assay Conditions : Use fluorescence-based kits (e.g., ATPase activity) with IC₅₀ determination via dose-response curves.
  • Cell-Based Studies :
    • Apoptosis Assays : Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., HeLa) .
    • Dose Optimization : Start with 1–100 µM ranges to avoid off-target effects.

How do solvent polarity and catalyst choice influence the final reaction yield?

Basic Research Question

  • Solvent Effects :

    SolventPolarity (ε)Yield (%)Notes
    DMF37.075High solubility, slow evaporation
    Ethanol24.360Recrystallization preferred
    Acetonitrile37.568Fast kinetics, low byproducts
  • Catalysts :

    • PTSA (p-toluenesulfonic acid) : Enhances cyclization steps (0.5–1.0 eq.) .
    • Triethylamine : Neutralizes HCl byproducts during thioether formation .

What computational methods are suitable for studying the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to COX-2 (PDB: 5IKT) or EGFR (PDB: 1M17) .
  • MD Simulations (GROMACS) : Analyzes stability of ligand-receptor complexes over 100 ns trajectories.
  • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with oxadiazole’s N-O groups) .

How can reaction progress be monitored effectively to minimize byproducts?

Basic Research Question

  • TLC : Use silica gel plates with UV visualization (eluent: ethyl acetate/hexane = 3:7).
  • HPLC : Track intermediates with retention times (e.g., oxadiazole precursor at 4.2 min, final product at 6.8 min) .
  • In-situ IR : Monitors carbonyl group formation in real-time .

What translational challenges arise when advancing from in vitro to in vivo studies?

Advanced Research Question

  • Pharmacokinetics :
    • Solubility : Use PEG-400/water mixtures for oral administration.
    • Metabolic Stability : Assess liver microsomal degradation (t₁/₂ > 60 min preferred) .
  • Toxicity Screening :
    • hERG Assay : Mitigate cardiac risks (IC₅₀ > 10 µM).
    • Cytotoxicity : Test on normal cell lines (e.g., HEK293) .

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